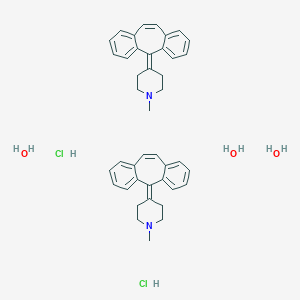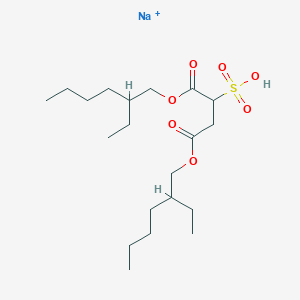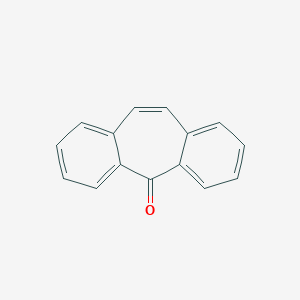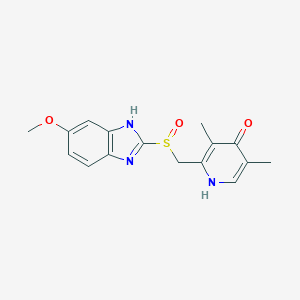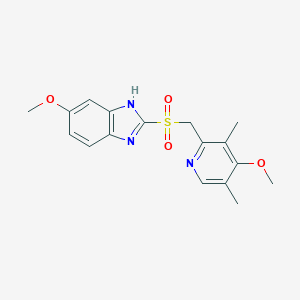
异氟康唑
描述
Iso Fluconazole is a derivative of Fluconazole, a widely used antifungal medication belonging to the triazole class. Fluconazole is known for its efficacy in treating various fungal infections, including candidiasis and cryptococcal meningitis. Iso Fluconazole shares similar antifungal properties but has been modified to potentially enhance its effectiveness and reduce resistance issues .
科学研究应用
Iso Fluconazole has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying antifungal agents and their derivatives.
Biology: Investigated for its effects on fungal cell membranes and resistance mechanisms.
Medicine: Explored for its potential in treating resistant fungal infections and as a prophylactic agent in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
作用机制
Iso Fluconazole, also known as 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol, is a triazole antifungal agent used to treat various fungal infections . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.
Target of Action
Iso Fluconazole’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
Iso Fluconazole acts as a very selective inhibitor of the enzyme lanosterol 14-α-demethylase . By inhibiting this enzyme, Iso Fluconazole prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The inhibition of lanosterol 14-α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of lanosterol cause significant changes in the membrane, leading to impaired fungal cell growth and function .
Pharmacokinetics
Iso Fluconazole exhibits excellent oral bioavailability, with more than 90% of the administered dose being absorbed . It has a plasma half-life of approximately 30 hours . The pharmacokinetics are similar in healthy young adults and in the elderly, but dose modification is required in patients with renal impairment . Iso Fluconazole is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .
Result of Action
The inhibition of ergosterol synthesis by Iso Fluconazole leads to a series of cellular effects. The most notable is the disruption of the fungal cell membrane, which impairs the cell’s function and growth . This results in the effective treatment of various fungal infections, including candidiasis .
Action Environment
The presence of Iso Fluconazole in the environment, due to extensive use, may enter the environment through the discharge of domestic, industrial and hospital wastewaters, agricultural runoffs and as leachates in waste-disposal sites . This presence poses potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .
生化分析
Biochemical Properties
Iso Fluconazole interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the enzyme Lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis . This interaction disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
Cellular Effects
Iso Fluconazole affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it downregulates the expression of the efflux pump genes CDR1 and MDR, the hyphal gene HWP1, and the adhesion gene ALS3 .
Molecular Mechanism
The molecular mechanism of Iso Fluconazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by binding to the enzyme Lanosterol 14α-demethylase (CYP51A1), thereby inhibiting the enzyme and disrupting the synthesis of ergosterol .
Metabolic Pathways
Iso Fluconazole is involved in several metabolic pathways. It interacts with enzymes such as Lanosterol 14α-demethylase (CYP51A1) in the ergosterol biosynthesis pathway
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iso Fluconazole typically involves the modification of Fluconazole’s chemical structureFor instance, a continuous flow synthesis approach can be employed, starting from 2-chloro-2’,4’-difluoroacetophenone, followed by a series of reactions including Grignard addition and alkylation with 1,2,4-triazole .
Industrial Production Methods
Industrial production of Iso Fluconazole may involve multi-step continuous flow processes to ensure high yield and purity. The use of advanced flow chemistry systems allows for efficient synthesis with minimal intermediate purification steps .
化学反应分析
Types of Reactions
Iso Fluconazole undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the Iso Fluconazole structure. For example, oxidation may yield ketones, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
Fluconazole: The parent compound, widely used for its antifungal properties.
Ketoconazole: Another azole antifungal with a broader spectrum but higher toxicity.
Itraconazole: Known for its effectiveness against a wider range of fungal infections but with more complex pharmacokinetics.
Uniqueness
Iso Fluconazole stands out due to its potential enhanced efficacy and reduced resistance compared to Fluconazole. Its modifications aim to improve pharmacokinetic properties and safety profiles, making it a promising candidate for treating resistant fungal infections .
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89429-59-4 | |
| Record name | Iso fluconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISO FLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


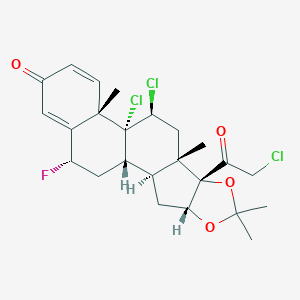
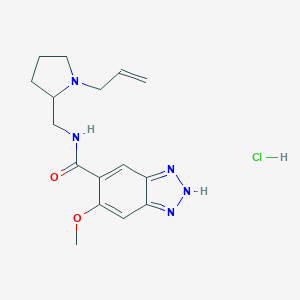
![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)
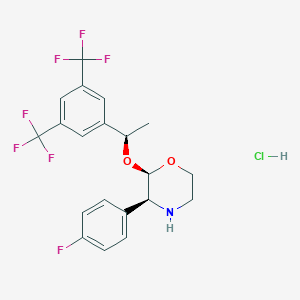
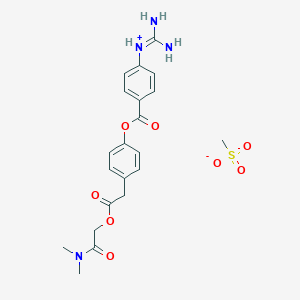
![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
